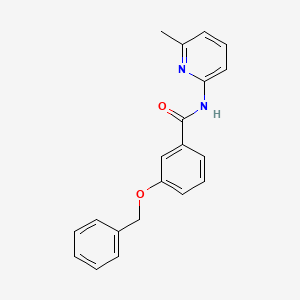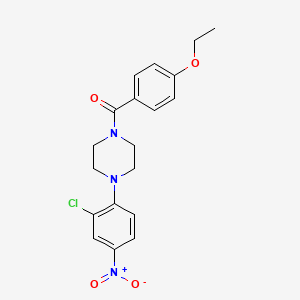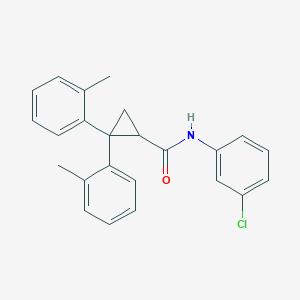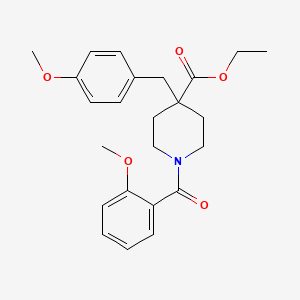
3-(benzyloxy)-N-(6-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPN14770 and is a small molecule that has been found to have promising therapeutic properties. In
作用机制
BPN14770 works by inhibiting the activity of PDE4D, an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of several signaling pathways that are important for cognitive function. BPN14770 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
BPN14770 has been found to have several biochemical and physiological effects. In addition to increasing cAMP levels and BDNF levels, BPN14770 has also been found to increase the levels of several other proteins that are important for synaptic plasticity, a process that is important for learning and memory. BPN14770 has also been found to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using BPN14770 in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the brain. However, one limitation of using BPN14770 is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
未来方向
There are several future directions for research on BPN14770. One area of research is to further explore its potential therapeutic applications in the treatment of Alzheimer's disease and Fragile X syndrome. Another area of research is to investigate the long-term effects of BPN14770 on cognitive function and neuronal health. Additionally, there is a need for further research on the optimal dosing and administration of BPN14770 in order to maximize its therapeutic effects.
合成方法
The synthesis method for BPN14770 involves several steps. The first step involves the protection of the amine group in 6-methyl-2-pyridinylamine with a Boc group. The second step involves the reaction of the protected amine with 3-bromobenzoyl chloride to form the corresponding amide. The third step involves the deprotection of the Boc group to form the final product, BPN14770. The yield of this synthesis method is approximately 50%.
科学研究应用
BPN14770 has been found to have potential therapeutic applications in several areas of scientific research. One of the most promising applications is in the treatment of Alzheimer's disease. BPN14770 has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of a specific enzyme called phosphodiesterase-4D (PDE4D). In addition to Alzheimer's disease, BPN14770 has also been found to have potential applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-5-12-19(21-15)22-20(23)17-10-6-11-18(13-17)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIHGYIODFUDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)


![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)

![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B5088024.png)
